Chlorogenic Acid Hydrate
Overview
Description
Chlorogenic Acid Hydrate is a useful research compound. Its molecular formula is C16H20O10 and its molecular weight is 372.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Health and Nutraceutical Applications:
- Chlorogenic acid shows promise as a nutraceutical for preventing and treating metabolic syndrome. Its potential extends to being a food additive with antimicrobial and antioxidant properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
- It has neuroprotective effects, improving short-term memory and reversing cognitive impairments in mice, mainly due to its anti-acetylcholinesterase and anti-oxidative properties (Kwon et al., 2010).
- Chlorogenic acid may protect against environmental carcinogen-induced carcinogenesis by up-regulating antioxidant enzymes and suppressing ROS-mediated carcinogenesis (Feng et al., 2005).
- It could reduce the risk of various chronic diseases by regulating glucose and lipid metabolism, providing a non-pharmacological and non-invasive approach for treatment or prevention (Tajik, Tajik, Mack, & Enck, 2017).
Chemical and Plant Research:
- Chlorogenic acid can form nine compounds during heating, which is important for plant metabolism research and identifying new plant components (Dawidowicz & Typek, 2010).
- β-Cyclodextrin inclusion complex of chlorogenic acid improves its storage stability and maintains its antimicrobial properties, useful for applications requiring stable bioactive compounds (Zhao, Wang, Yang, & Hong, 2010).
Therapeutic Potential:
- Chlorogenic acid has potential in preventing and treating diabetes mellitus and its complications, offering benefits in traditional Chinese medicine (Yan et al., 2020).
- It shows anti-inflammatory effects, inhibiting nitric oxide production, COX-2, and iNOS expression, and reducing inflammation-related markers without cytotoxicity (Hwang et al., 2013).
Analytical Chemistry:
- Advanced electrochemical sensors and biosensors have been developed for detecting chlorogenic acid in nutraceuticals and food products, offering time-efficient, labor-free, and cost-effective methods for analysis (Munteanu & Apetrei, 2021).
- Ultraviolet spectroscopy is more accurate for measuring chlorogenic acid content in potatoes as it does not undergo time- and light-dependent changes in methanolic and ethanolic extracts (Dao & Friedman, 1992).
Properties
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9.H2O/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b4-2+;/t11-,12-,14-,16+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUCUIDLZCJEQI-JJZNBIAISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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